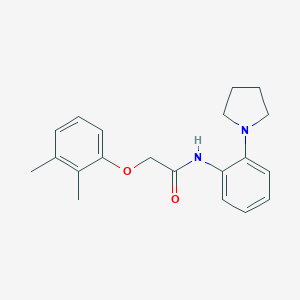![molecular formula C16H18N2O3S B243843 N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide, also known as BMT-046, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-046 belongs to the class of compounds known as thiophene carboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in energy metabolism and cell growth.
Biochemical and Physiological Effects
N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide has been shown to possess antiviral activity against the hepatitis C virus (HCV). N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential role in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. However, one limitation of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide. One area of interest is the development of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide in other disease states, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide and to identify potential drug targets for therapeutic intervention.
Synthesis Methods
The synthesis of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide involves the reaction of 2-bromo-5-methoxybenzoic acid with butanoyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiophene. The product is then purified by column chromatography to obtain N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide in high yield and purity.
Scientific Research Applications
N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide in a mouse model of acute lung injury. The results showed that N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide significantly reduced lung inflammation and improved lung function. Another study investigated the antitumor effects of N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide in human breast cancer cells. The results showed that N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide inhibited cell growth and induced apoptosis in breast cancer cells.
properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c1-3-5-15(19)17-11-7-8-12(13(10-11)21-2)18-16(20)14-6-4-9-22-14/h4,6-10H,3,5H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
WFEKLQGKMBJJGT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)OC |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)

![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243784.png)
![3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243785.png)